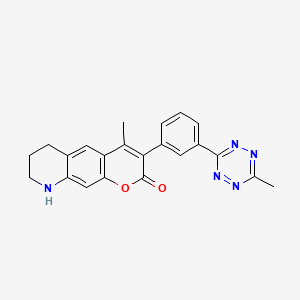
Bis(acetonitrile)tetracarbonyltungsten(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetonitrile)tetracarbonyltungsten(0) is a coordination compound consisting of a tungsten atom surrounded by four carbon monoxide ligands and two acetonitrile ligands. It is also known as tungsten carbonyl and is used in a variety of scientific research applications. This compound has been studied extensively due to its unique properties, including its ability to form strong bonds with other molecules, its high stability, and its ability to act as a catalyst in chemical reactions. In
Applications De Recherche Scientifique
Bis(acetonitrile)tetracarbonyltungsten(0) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, as a starting material for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the study of the structure and reactivity of organic molecules, and in the study of the catalytic properties of metal complexes.
Mécanisme D'action
The mechanism of action of bis(acetonitrile)tetracarbonyltungsten(0) is not fully understood. However, it is believed that the tungsten atom acts as a Lewis acid, and the acetonitrile ligands act as Lewis bases. This interaction results in the formation of a coordination complex, which can then act as a catalyst in chemical reactions.
Biochemical and Physiological Effects
Bis(acetonitrile)tetracarbonyltungsten(0) has been studied for its potential biochemical and physiological effects. Studies have demonstrated that this compound can act as an antioxidant, and may have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of glucose, and may be useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of bis(acetonitrile)tetracarbonyltungsten(0) in laboratory experiments has several advantages and limitations. The main advantage is that it is highly stable and can be used as a catalyst in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with extreme caution.
Orientations Futures
The potential applications of bis(acetonitrile)tetracarbonyltungsten(0) are vast and the possibilities for future research are numerous. Further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and to develop new methods for its synthesis. Finally, further research is needed to explore the potential of this compound as a catalyst for other reactions, as well as its potential use in the synthesis of other compounds.
Méthodes De Synthèse
Bis(acetonitrile)tetracarbonyltungsten(0) can be synthesized using a variety of methods. The most common method is the reaction of tungsten hexacarbonyl with acetonitrile in the presence of a base such as potassium carbonate. This reaction produces a complex mixture of tungsten carbonyl compounds, including bis(acetonitrile)tetracarbonyltungsten(0). Other methods of synthesis include the reaction of tungsten hexacarbonyl with acetonitrile in the presence of an acid such as hydrochloric acid, and the reaction of tungsten hexacarbonyl with acetonitrile in the presence of an acid such as sulfuric acid.
Propriétés
IUPAC Name |
acetonitrile;carbon monoxide;tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.4CO.W/c2*1-2-3;4*1-2;/h2*1H3;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJYFOOEZOOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetonitrile)tetracarbonyltungsten(0) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)




![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)


![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)